molecular formula C23H20N2O5 B13431106 BemPPOX

BemPPOX

Cat. No.: B13431106
M. Wt: 404.4 g/mol
InChI Key: MNELGUVPZVFXCB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of BemPPOX involves several steps, starting with the preparation of the oxadiazolone core. The synthetic route typically includes the following steps:

    Formation of the Oxadiazolone Core: This involves the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the oxadiazolone ring.

    Alkylation: The oxadiazolone core is then alkylated using appropriate alkyl halides to introduce the alkoxy group.

Chemical Reactions Analysis

BemPPOX undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different biological activities.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups into the oxadiazolone ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BemPPOX has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the inhibition of digestive lipases and the development of new inhibitors.

    Biology: Investigated for its role in regulating lipid metabolism and its potential therapeutic applications in obesity and related metabolic disorders.

    Medicine: Explored for its potential use in developing new treatments for gastrointestinal diseases and conditions involving lipid digestion.

Mechanism of Action

BemPPOX exerts its effects by inhibiting digestive lipases, specifically dog gastric lipase and guinea pig pancreatic lipase related protein 2 . The inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and monoglycerides. This mechanism effectively reduces the digestion and absorption of dietary fats.

Comparison with Similar Compounds

BemPPOX is unique in its specific inhibition of digestive lipases. Similar compounds include:

    Orlistat: A well-known lipase inhibitor used in the treatment of obesity.

    Cetilistat: Another lipase inhibitor with a similar mechanism of action to Orlistat.

    Lipstatin: A natural lipase inhibitor from which Orlistat is derived.

Compared to these compounds, this compound offers a more targeted inhibition of specific digestive lipases, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

3-(3-phenoxyphenyl)-5-(2-phenylmethoxyethoxy)-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C23H20N2O5/c26-23-25(19-10-7-13-21(16-19)29-20-11-5-2-6-12-20)24-22(30-23)28-15-14-27-17-18-8-3-1-4-9-18/h1-13,16H,14-15,17H2

InChI Key

MNELGUVPZVFXCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=NN(C(=O)O2)C3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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